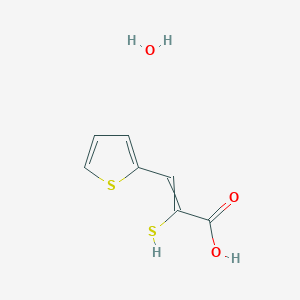

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate

Description

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid hydrate is an organic compound characterized by a prop-2-enoic acid backbone substituted with a sulfanyl (-SH) group and a thiophen-2-yl aromatic ring. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance solubility and stability.

Properties

CAS No. |

658692-65-0 |

|---|---|

Molecular Formula |

C7H8O3S2 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate |

InChI |

InChI=1S/C7H6O2S2.H2O/c8-7(9)6(10)4-5-2-1-3-11-5;/h1-4,10H,(H,8,9);1H2 |

InChI Key |

IHOIVNSXPBURFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C(C(=O)O)S.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate typically involves the reaction of thiophene-2-carbaldehyde with thiolacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the thiophene ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues from the Evidence

The evidence highlights compounds with partial structural similarities, such as thiophene derivatives or sulfanyl-containing hydrates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Groups: The target compound combines a sulfanyl group with a thiophene ring and a carboxylic acid, distinguishing it from analogues like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (amino alcohol with thiophene) and 2-(allylsulfanyl)-1-heptene hydrate (allyl sulfide with alkene).

Hydrate Formation: Both the target compound and 2-(allylsulfanyl)-1-heptene hydrate exist in hydrated forms, which likely improve aqueous solubility. This contrasts with non-hydrated thiophene derivatives, which may exhibit lower polarity .

Aromatic vs. Aliphatic Systems :

- The thiophene ring in the target compound provides aromatic stability and π-π stacking interactions, which are absent in aliphatic sulfides like 2-(allylsulfanyl)-1-heptene. This aromaticity could enhance binding affinity in biological systems or materials applications .

Reactivity and Stability

- Sulfanyl Group Reactivity : The -SH group in the target compound is prone to oxidation, forming disulfide bonds, whereas the allylsulfanyl group in 2-(allylsulfanyl)-1-heptene may undergo addition reactions due to the alkene moiety .

- Thiophene Stability: Thiophene rings are generally stable under acidic conditions but may participate in electrophilic substitution reactions, a feature shared with 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .

Biological Activity

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid; hydrate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid typically involves the use of thiophene derivatives and various synthetic methodologies to achieve the desired structure. The compound can be synthesized through nucleophilic substitution or condensation reactions involving thiophene and propanoic acid derivatives.

Antimicrobial Properties

Research has indicated that compounds similar to 2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid exhibit antimicrobial activity. For example, derivatives with thiophene structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. A study found that certain synthesized compounds with thiophene rings displayed significant antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The compound has been explored for its potential as an inhibitor of microsomal prostaglandin E synthase 1 (mPGES-1), a target in inflammation-related disorders. Inhibitors of mPGES-1 are significant because they can selectively reduce the production of pro-inflammatory prostaglandins without affecting other important physiological prostanoids. In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anti-cancer properties .

Cytotoxicity and Apoptosis

In studies examining cytotoxic effects, compounds similar to 2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid have demonstrated the ability to induce apoptosis in various cancer cell lines. For instance, one study reported that specific derivatives caused an increase in the subG0/G1 phase population in A549 lung cancer cells, suggesting a mechanism of action through apoptosis induction .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-Oxo-4,5-dihydrothiazol-2-yl) | Antimicrobial | 15 | |

| 2-(thiophen-2-yl)acetic acid | mPGES-1 Inhibition | 5 | |

| 3-(phenylpropanoic acid) | Apoptosis Induction | 10 |

Case Studies

- Antimicrobial Study : A study focused on synthesizing various thiophene derivatives highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a promising future for these compounds in developing new antibiotics.

- Cancer Research : Another significant study investigated the effects of thiophene-based compounds on A549 lung cancer cells. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis, making them potential candidates for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.